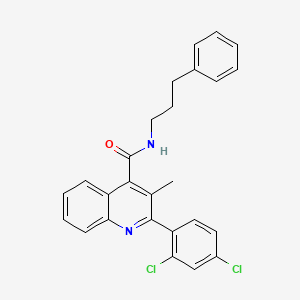
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用机制
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of the AMPA receptor, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have potent effects on the AMPA receptor, with a binding affinity in the nanomolar range. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of the AMPA receptor in a dose-dependent manner, with higher doses leading to greater inhibition. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been shown to have minimal effects on other ionotropic glutamate receptors, making it a selective antagonist of the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been shown to have minimal effects on GABAergic neurotransmission, making it a useful tool for studying the role of the AMPA receptor in various neurological disorders.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity and availability, its potency and selectivity for the AMPA receptor, and its minimal effects on other neurotransmitter systems. However, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide also has some limitations, including its potential off-target effects at high doses, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the accurate interpretation of results obtained with 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used to study the role of the AMPA receptor in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists in the treatment of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanisms of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide and other AMPA receptor antagonists, including their effects on synaptic plasticity and learning and memory processes in the brain.
合成方法
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide can be synthesized by the reaction of 2,4-dichlorobenzonitrile with 3-phenylpropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to yield 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been optimized to yield high purity and high yields, making it a readily available compound for scientific research.
科学研究应用
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. As an AMPA receptor antagonist, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in synaptic plasticity, learning, and memory processes in the brain. 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has also been used as a tool to study the mechanisms of action of various drugs and compounds that interact with the AMPA receptor. In addition, 2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)-4-quinolinecarboxamide has been used to investigate the role of the AMPA receptor in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O/c1-17-24(26(31)29-15-7-10-18-8-3-2-4-9-18)21-11-5-6-12-23(21)30-25(17)20-14-13-19(27)16-22(20)28/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSFAXCPFYZDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-3-methyl-N-(3-phenylpropyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

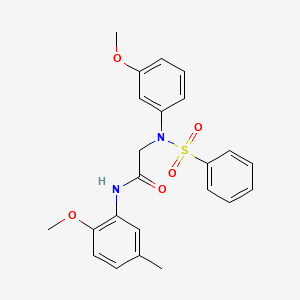

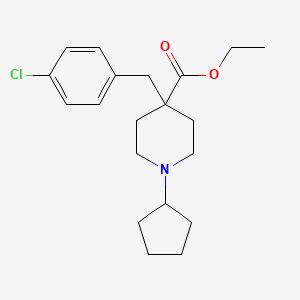

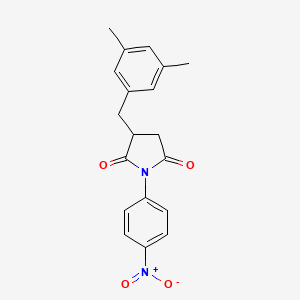
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)
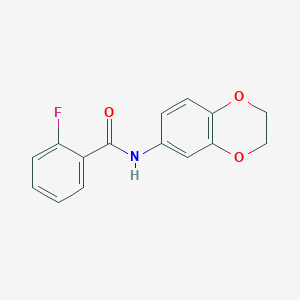
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
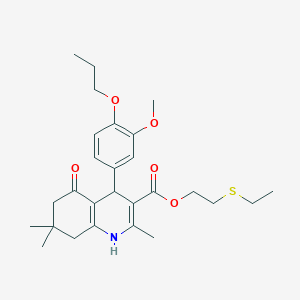
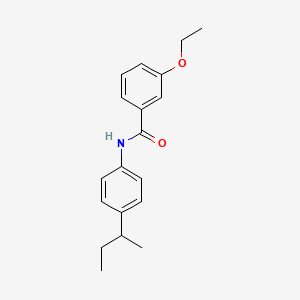
![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)